molecular formula C14H14F3NO3 B7495706 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid

Cat. No. B7495706
M. Wt: 301.26 g/mol
InChI Key: IGNXFZBNERKZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid, also known as TFP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. TFP is a derivative of piperidine and is widely used in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a competitive inhibitor of proteases. It binds to the active site of proteases and prevents the substrate from binding. This leads to the inhibition of protease activity. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as a substrate for proteases, which cleave the peptide bond between the piperidine and benzoyl groups.
Biochemical and Physiological Effects:
1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in vitro and in vivo. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro. In addition, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a useful tool for studying the function of proteases and enzymes. It is easy to synthesize and purify, and it has a high level of purity. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also stable and can be stored for long periods of time. However, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid has limitations in terms of its specificity. It can inhibit the activity of multiple proteases, which can make it difficult to identify the role of specific proteases in biological processes.

Future Directions

There are many future directions for the use of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid in scientific research. One direction is the development of more specific inhibitors of proteases. Another direction is the use of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid as a tool to study the function of other enzymes and proteins. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid could also be used in drug discovery and development, as it has been shown to have anticancer properties. Overall, 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is a versatile tool for scientific research and has many potential applications in the future.

Synthesis Methods

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid can be synthesized by the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine-3-carboxylic acid in the presence of a base. The reaction yields 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid as a white crystalline powder. The purity of 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid can be improved by recrystallization and purification techniques.

Scientific Research Applications

1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is widely used in scientific research as a tool to study the function of proteins and enzymes. It is used as a substrate for proteases, which are enzymes that break down proteins. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as an inhibitor of proteases, which can help to identify the role of specific proteases in biological processes. 1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid is also used as a probe to study the binding of ligands to proteins and enzymes.

properties

IUPAC Name

1-[3-(trifluoromethyl)benzoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)11-5-1-3-9(7-11)12(19)18-6-2-4-10(8-18)13(20)21/h1,3,5,7,10H,2,4,6,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNXFZBNERKZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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